molecular formula C7H6BrN3O B13921002 7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine

7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B13921002
M. Wt: 228.05 g/mol
InChI Key: KKQUERIZDVLDPF-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its fused ring structure, which includes a pyrrole ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the reaction of pyrrole derivatives with appropriate reagents to introduce the bromine and methoxy groups. For example, the reaction of 4-methoxypyrrole with bromine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, methoxylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. These features make it a valuable compound for the development of new pharmaceuticals and materials with specific functionalities .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

7-bromo-4-methoxypyrrolo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-5-2-3-6(8)11(5)10-4-9-7/h2-4H,1H3

InChI Key

KKQUERIZDVLDPF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NN2C1=CC=C2Br

Origin of Product

United States

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